Welcome to the BenchChem Online Store!
molecular formula C8H9ClO B2402597 (2-Chloro-6-methylphenyl)methanol CAS No. 77206-89-4

(2-Chloro-6-methylphenyl)methanol

Cat. No. B2402597
M. Wt: 156.61
InChI Key: ZKIYFJNPRFWSOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08044206B2

Procedure details

Under ice cooling, 185 mg of sodium borohydride was added to a solution of 1.51 g of 2-chloro-6-methylbenzaldehyde in 15 ml of methanol, followed by stirring for 35 minutes. The reaction mixture was concentrated under reduced pressure and saturated aqueous ammonium chloride was added to the residue. The mixture was extracted with diethyl ether. The organic layer was washed with saturated aqueous sodium chloride and then dried over anhydrous sodium sulfate. After filtration, the filtrate was concentrated and the resulting residue was purified by silica gel column chromatography (hexane-ethyl acetate) to give 1.24 g of 2-chloro-6-methylbenzyl alcohol as colorless crystals.
Quantity
185 mg
Type
reactant
Reaction Step One
Quantity
1.51 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[Cl:3][C:4]1[CH:11]=[CH:10][CH:9]=[C:8]([CH3:12])[C:5]=1[CH:6]=[O:7]>CO>[Cl:3][C:4]1[CH:11]=[CH:10][CH:9]=[C:8]([CH3:12])[C:5]=1[CH2:6][OH:7] |f:0.1|

Inputs

Step One
Name
Quantity
185 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
1.51 g
Type
reactant
Smiles
ClC1=C(C=O)C(=CC=C1)C
Name
Quantity
15 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 35 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure and saturated aqueous ammonium chloride
ADDITION
Type
ADDITION
Details
was added to the residue
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with diethyl ether
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel column chromatography (hexane-ethyl acetate)

Outcomes

Product
Details
Reaction Time
35 min
Name
Type
product
Smiles
ClC1=C(CO)C(=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.24 g
YIELD: CALCULATEDPERCENTYIELD 81.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.